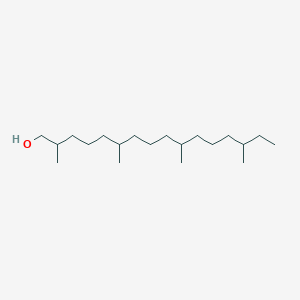

2,6,10,14-Tetramethylhexadecan-1-ol

描述

2,6,10,14-Tetramethylhexadecan-1-ol, also known as phytol, is a naturally occurring diterpene alcohol. It is a colorless, oily liquid with a mild, pleasant odor. This compound is a significant component of chlorophyll, the green pigment in plants, and is involved in the biosynthesis of vitamins E and K.

准备方法

Synthetic Routes and Reaction Conditions: 2,6,10,14-Tetramethylhexadecan-1-ol can be synthesized through various methods. One common method involves the reduction of phytol acetate using lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction proceeds as follows:

Phytol acetate+LiAlH4→Phytol+LiAl(OAc)4

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as chlorophyll. The chlorophyll is first saponified to release phytol, which is then purified through distillation or chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form phytanic acid. This reaction is typically carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form dihydrophytol using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting with acetic anhydride (Ac2O) can form phytol acetate.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Acetic anhydride (Ac2O) in the presence of a base like pyridine.

Major Products:

Oxidation: Phytanic acid.

Reduction: Dihydrophytol.

Substitution: Phytol acetate.

科学研究应用

Biochemical Applications

1. Precursor for Vitamin E and K1

2,6,10,14-Tetramethylhexadecan-1-ol serves as a precursor for the synthesis of tocopherols (Vitamin E) and phylloquinone (Vitamin K1). These vitamins play critical roles in antioxidant activity and blood clotting mechanisms, respectively.

2. Source of Bioactive Compounds

The compound is utilized in the production of bioactive lipids through microbial fermentation processes. For instance, certain strains of Mycobacterium have been shown to metabolize phytol into valuable storage lipids under nitrogen-limiting conditions .

Microbial Applications

1. Biodegradation Studies

Research indicates that this compound can be biodegraded by specific bacterial strains such as Mycobacterium ratisbonense and Rhodococcus species. These bacteria utilize phytol as a carbon source, leading to the accumulation of triacylglycerols and wax esters .

Case Study: Mycobacterium ratisbonense

A study demonstrated that Mycobacterium ratisbonense strain SD4 could degrade phytol effectively under nitrogen-starved conditions. The degradation pathway revealed the formation of various metabolites, including isoprenoid wax esters .

Environmental Applications

1. Hydrocarbon Bioremediation

The ability of certain bacteria to degrade phytol positions it as a candidate for bioremediation strategies aimed at cleaning up hydrocarbon pollutants in contaminated environments. The metabolic pathways identified in various studies highlight the potential for developing biotechnological applications for environmental cleanup .

Table 1: Summary of Microbial Strains Capable of Degrading this compound

| Microbial Strain | Carbon Source | Lipid Accumulation (%) | References |

|---|---|---|---|

| Mycobacterium ratisbonense | Phytol | 39% | |

| Rhodococcus sp. | Pristane/Phytane | Variable | |

| Nocardia globerula | Phytane | Significant |

Table 2: Applications of this compound

| Application Area | Description | Potential Impact |

|---|---|---|

| Nutraceuticals | Precursor for Vitamin E and K1 | Antioxidant properties |

| Bioremediation | Degradation of hydrocarbons | Environmental cleanup |

| Industrial Biotechnology | Production of bioactive lipids | Sustainable practices |

作用机制

The mechanism of action of 2,6,10,14-Tetramethylhexadecan-1-ol involves its role as a precursor in the biosynthesis of vitamins E and K. It is converted into these vitamins through a series of enzymatic reactions. In the case of vitamin E, it undergoes cyclization and methylation to form tocopherols and tocotrienols, which are potent antioxidants. For vitamin K, it is involved in the synthesis of phylloquinone, which is essential for blood clotting.

相似化合物的比较

Phytane: 2,6,10,14-Tetramethylhexadecane, a saturated hydrocarbon similar in structure but lacking the hydroxyl group.

Phytanic Acid: The oxidized form of 2,6,10,14-Tetramethylhexadecan-1-ol.

Dihydrophytol: The reduced form of this compound.

Uniqueness: this compound is unique due to its role in the biosynthesis of essential vitamins and its presence in chlorophyll. Unlike its saturated hydrocarbon counterpart, phytane, it contains a hydroxyl group, making it more reactive and versatile in chemical reactions.

生物活性

Introduction

2,6,10,14-Tetramethylhexadecan-1-ol, also known as phytol, is a branched-chain alcohol with the molecular formula CHO. It is derived from the degradation of chlorophyll and is found in various natural sources, including plant oils and marine organisms. This article explores the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and potential applications in biotechnology and medicine.

Chemical Structure and Properties

The structure of this compound features a long hydrophobic carbon chain with a hydroxyl group at one end. This configuration contributes to its solubility properties and biological interactions. The compound has been studied for its role in various biological systems and its potential therapeutic applications.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 314.57 g/mol |

| Solubility | Lipophilic |

| Melting Point | -20 °C |

| Boiling Point | 360 °C |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study by Silva et al. (2007) demonstrated that the compound has significant effects against Gram-negative bacteria. This property is particularly relevant in the context of developing new antimicrobial agents due to rising antibiotic resistance .

Biodegradation and Environmental Impact

The biodegradation of phytane (the hydrocarbon form of this alcohol) has been extensively studied. Mycobacterium ratisbonense has shown the ability to metabolize phytane under nitrogen-starved conditions, resulting in the accumulation of isoprenoid wax esters . This process highlights the potential for using this compound in bioremediation strategies to degrade environmental pollutants.

Role in Lipid Metabolism

In microbial lipid metabolism studies, Rhodococcus species have been observed to utilize this compound for lipid accumulation. These bacteria can adapt their metabolic pathways to convert hydrophobic substrates into valuable storage lipids . The ability to produce triacylglycerols from such compounds presents opportunities for biofuel production and biotechnological applications.

The biological activity of this compound can be attributed to its interaction with cellular membranes and enzymes:

- Membrane Interaction : The hydrophobic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.

- Enzyme Modulation : It may act as a substrate or inhibitor for specific enzymes involved in lipid metabolism or detoxification processes.

Table 2: Summary of Mechanisms

| Mechanism | Description |

|---|---|

| Membrane Integration | Alters membrane properties affecting cell function |

| Enzyme Interaction | Modulates enzyme activity related to metabolism |

Case Study 1: Antimicrobial Efficacy

A study conducted on various strains of bacteria revealed that this compound exhibited a minimum inhibitory concentration (MIC) against specific Gram-negative bacteria. The results indicated that this compound could be a candidate for developing new antimicrobial therapies .

Case Study 2: Biodegradation Pathways

Research involving Mycobacterium ratisbonense showed that under nitrogen-limited conditions, this bacterium could effectively degrade phytane while accumulating significant amounts of wax esters. This study provides insights into microbial adaptations for utilizing hydrophobic compounds as carbon sources .

属性

IUPAC Name |

2,6,10,14-tetramethylhexadecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42O/c1-6-17(2)10-7-11-18(3)12-8-13-19(4)14-9-15-20(5)16-21/h17-21H,6-16H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLAAIPWDRUBAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCC(C)CCCC(C)CCCC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50993539 | |

| Record name | 2,6,10,14-Tetramethylhexadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50993539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72720-15-1 | |

| Record name | Phytanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072720151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6,10,14-Tetramethylhexadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50993539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。